CCR1 Antagonist Target Selectivity vs. Monoamine-Releasing Phenylpiperazines
While 1-(2-methylphenyl)piperazine (oMPP) is a well-validated SNDRA releasing agent, the 5-methoxy-2-methyl-substituted analog is disclosed within a distinct patent family as a CCR1 antagonist scaffold. Patent claims explicitly list 1-(5-methoxy-2-methylphenyl)piperazine among arylpiperazine derivatives with CCR1 antagonist activity, confirmed in multiple functional assays including inhibition of MIP-1α-induced chemotaxis and calcium flux in THP1 cells, with related analogs in the same series showing IC50 values in the range of 2.6–100 nM across multiple chemotaxis and binding assays [1]. By contrast, the comparator oMPP has no documented CCR1 activity and instead exhibits EC50 values of 175 nM (5-HT release), 39.1 nM (NE release), and 296–542 nM (DA release) in synaptosomal release assays [2]. This represents a fundamental divergence in pharmacological target class—chemokine GPCR vs. monoamine transporter—governed solely by the addition of the 5-methoxy substituent to the 2-methylphenyl scaffold.
| Evidence Dimension | Primary pharmacological target class and potency range |
|---|---|
| Target Compound Data | CCR1 antagonist; related analogs in same patent series show IC50 values: 2.6 nM (MIP-1α chemotaxis, THP1), 2.1 nM (MIP-1α chemotaxis), 1 nM (RANTES chemotaxis), 4 nM (HCC-1 chemotaxis), 54 nM (CCR1 whole blood CD11b), 46 nM (MIP-1α whole blood CD11b) [1] |
| Comparator Or Baseline | 1-(2-Methylphenyl)piperazine (oMPP): EC50 = 175 nM (5-HT release), 39.1 nM (NE release), 296–542 nM (DA release) in rat brain synaptosomes [2] |
| Quantified Difference | Target class divergence: CCR1 (chemokine GPCR) vs. monoamine transporters (SERT/NET/DAT). No overlap in primary pharmacology; oMPP has no reported CCR1 activity at any concentration; the 5-methoxy-2-methyl analog has no reported monoamine releasing activity. |
| Conditions | CCR1: human THP1 cells (FLIPR calcium flux, chemotaxis), whole blood CD11b upregulation, radioligand displacement (multiple chemokine ligands: MIP-1α, RANTES, HCC-1, MPIF-1). oMPP: rat brain synaptosomal [3H]monoamine release assay. |
Why This Matters
Procurement for CCR1-targeted drug discovery programs requires the 5-methoxy-2-methyl substitution pattern; substituting with oMPP or other simple phenylpiperazines will yield inactive compounds at the chemokine receptor target, wasting screening resources.
- [1] BindingDB. BDBM50436256 (CHEMBL2398726) – CCR1 antagonist activity data: IC50 values of 54 nM, 46 nM, 4 nM, 2.7 nM, 1 nM, and 2.1 nM across multiple chemotaxis and functional assays. Also: BDBM50430280 (CHEMBL2332936) – IC50 = 2.6 nM (MIP-1α chemotaxis, THP1). View Source
- [2] DBpedia. Ortho-Methylphenylpiperazine. EC50 values for monoamine release: 175 nM (serotonin), 39.1 nM (norepinephrine), 296–542 nM (dopamine). View Source
